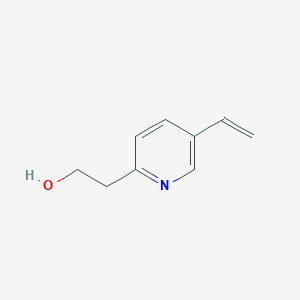
5-Ethenyl-2-pyridineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-pyridineethanol is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, featuring an ethanol group and an ethenyl group attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with an appropriate ethenylating agent under controlled conditions. One common method is the hydrogenation of 2-pyridineethanol in the presence of a noble metal catalyst such as ruthenium or palladium. The reaction is conducted under controlled temperature conditions to minimize the formation of byproducts .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using high levels of catalysts. The use of heterogeneous supports for the catalysts, such as activated carbon or alumina, is common to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-pyridineethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: 2-Pyridineethanol.
Substitution: Various halogenated pyridine derivatives.
Scientific Research Applications
5-Ethenyl-2-pyridineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-pyridineethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the rate and selectivity of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanol: A closely related compound with similar chemical properties but lacking the ethenyl group.
2-Pyridinemethanol: Another similar compound with a hydroxymethyl group instead of an ethanol group.
Uniqueness
5-Ethenyl-2-pyridineethanol is unique due to the presence of both an ethanol and an ethenyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
16222-94-9 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(5-ethenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2 |
InChI Key |
RDDTWVGYAHLVOK-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=C(C=C1)CCO |
Canonical SMILES |
C=CC1=CN=C(C=C1)CCO |
Key on ui other cas no. |
16222-94-9 |
Synonyms |
2-Ethenylpyrid-2-yl)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


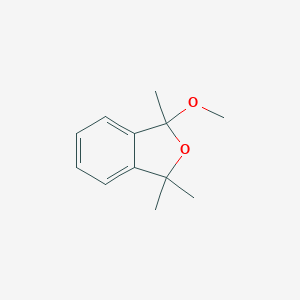
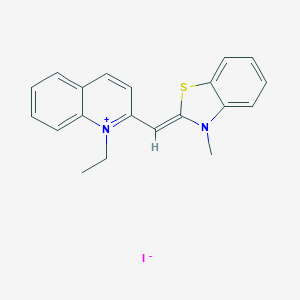
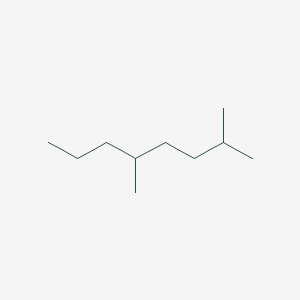
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
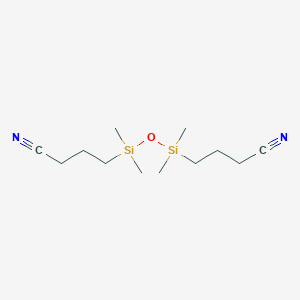
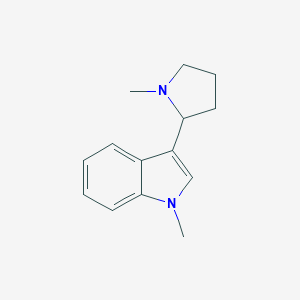
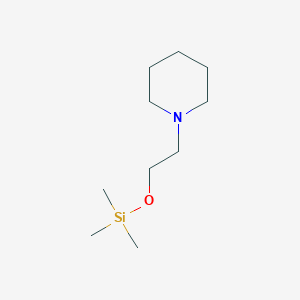
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
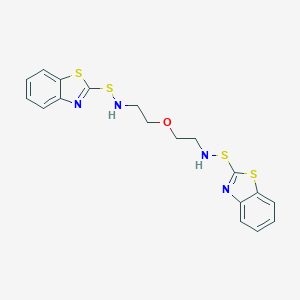
![(1R,2R,3R,8S,12S,13S,16R,18S)-12-hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one](/img/structure/B100669.png)
